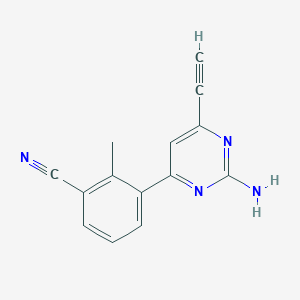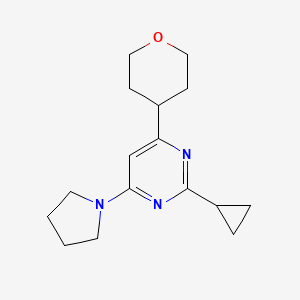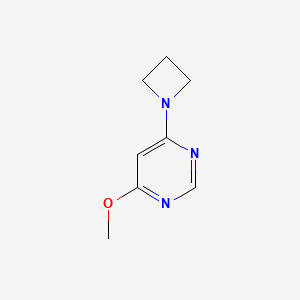
18-(Dibenzylamino)-12-octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(Dibenzylamino)-12-octadecenoic acid is a synthetic organic compound characterized by the presence of a dibenzylamino group attached to an octadecenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Dibenzylamino)-12-octadecenoic acid typically involves the following steps:
Formation of the Octadecenoic Acid Backbone: The starting material, octadecenoic acid, is prepared through the hydrogenation of oleic acid.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
18-(Dibenzylamino)-12-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
18-(Dibenzylamino)-12-octadecenoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 18-(Dibenzylamino)-12-octadecenoic acid involves its interaction with specific molecular targets and pathways. The dibenzylamino group can interact with cellular receptors, leading to various biological effects. The compound may also inhibit certain enzymes or modulate signaling pathways, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dibenzylamino)butanoic acid
- Dibenzo-18-crown-6-ether derivatives
- Glutamate
Uniqueness
18-(Dibenzylamino)-12-octadecenoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H47NO2 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
(E)-18-(dibenzylamino)octadec-12-enoic acid |
InChI |
InChI=1S/C32H47NO2/c34-32(35)26-20-12-10-8-6-4-2-1-3-5-7-9-11-13-21-27-33(28-30-22-16-14-17-23-30)29-31-24-18-15-19-25-31/h5,7,14-19,22-25H,1-4,6,8-13,20-21,26-29H2,(H,34,35)/b7-5+ |
InChI Key |
BWZFDGXCYBOYHX-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CCCCC/C=C/CCCCCCCCCCC(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCCC=CCCCCCCCCCCC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12227235.png)

![2-Methoxy-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B12227240.png)


![3-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B12227254.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12227259.png)
![4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12227261.png)
![3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227264.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine](/img/structure/B12227267.png)
![N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12227270.png)

![3-Tert-butyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12227279.png)
![N-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12227297.png)
